REACTION_CXSMILES
|
Br[C:2]([F:9])([F:8])[C:3]([O:5][CH2:6][CH3:7])=[O:4].[O:10]=[C:11]1[CH2:16][CH2:15][N:14]([C:17]([O:19][C:20]([CH3:23])([CH3:22])[CH3:21])=[O:18])[CH2:13][CH2:12]1.C(OCC)(=O)C.Cl>O1CCCC1.[Zn]>[CH2:6]([O:5][C:3]([C:2]([F:9])([F:8])[C:11]1([OH:10])[CH2:12][CH2:13][N:14]([C:17]([O:19][C:20]([CH3:22])([CH3:21])[CH3:23])=[O:18])[CH2:15][CH2:16]1)=[O:4])[CH3:7]
|
Name
|
|
Quantity
|
7.31 g
|
Type
|
reactant
|
Smiles
|
BrC(C(=O)OCC)(F)F
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Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1CCN(CC1)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
2.82 g
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
by stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
under reflux for five minutes
|
Duration
|
5 min
|
Type
|
STIRRING
|
Details
|
by stirring
|
Type
|
TEMPERATURE
|
Details
|
under reflux for two hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
the completion of the reaction by thin layer chromatography
|
Type
|
CUSTOM
|
Details
|
followed by separation
|
Type
|
WASH
|
Details
|
The organic layer was sequentially washed with a saturated aqueous sodium bicarbonate solution and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
was dried over anhydrous magnesium sulfate
|
Type
|
DISTILLATION
|
Details
|
the solvent was distilled off under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane: chloroform=1:9)
|
Name
|
|
Type
|
|
Smiles
|
C(C)OC(=O)C(C1(CCN(CC1)C(=O)OC(C)(C)C)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |